4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine
Description
4-Chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a chloro substituent at position 4, a difluoromethyl group at position 1, and a methyl group at position 3. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatility in hydrogen bonding, metabolic stability, and tunable electronic properties .
Properties
IUPAC Name |
4-chloro-1-(difluoromethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2N3/c1-2-3(6)4(9)10-11(2)5(7)8/h5H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYLHVRIMYCYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
- Lipophilicity: The methyl group at position 5 increases lipophilicity relative to compounds with polar linkers (e.g., phenoxymethyl in ).
Biological Activity
4-Chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C5H6ClF2N3
- Molecular Weight : 181.57 g/mol
- CAS Number : 2484774-19-6
- IUPAC Name : 4-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine
Biological Activity Overview
The biological activity of 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine has been explored in various studies, highlighting its potential as an active agent in different therapeutic areas.
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine, exhibit anticancer properties. A study showed that similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While some derivatives have shown activity against bacterial strains, specific studies focusing on this compound have yet to establish its efficacy conclusively. However, the structural similarity to other active pyrazole derivatives suggests potential antimicrobial effects that warrant further investigation .
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory activities. The introduction of substituents like difluoromethyl and chloro groups can enhance these properties. Preliminary data suggest that compounds with similar structures may inhibit inflammatory mediators and pathways, making them candidates for further development as anti-inflammatory agents .
The biological effects of 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Modulation of Signaling Pathways : The compound could affect key signaling pathways such as NF-kB or MAPK, which are critical in inflammation and cancer progression.
- Induction of Apoptosis : Similar pyrazole derivatives have been shown to induce apoptosis in cancer cells via mitochondrial pathways.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrazole derivatives:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine?
The compound is typically synthesized via multistep protocols involving cyclization, halogenation, and functional group modifications. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization of hydrazine derivatives with β-ketoesters, followed by oxidation and acylation steps . The difluoromethyl group is introduced via nucleophilic substitution or radical-mediated fluorination. Reaction optimization often involves monitoring by TLC and HPLC to ensure purity (>95%) and yield (typically 65–75%) .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and analytical techniques:
- IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C–F vibrations at 1100–1200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbon signals (e.g., CF₂ at δ 110–120 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 220–250 for [M⁺]) confirm molecular weight .
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl ~1.73 Å) and torsion angles, validated using SHELXL .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for thermal stability) .
- Karl Fischer titration : Measures moisture content (<0.5% for hygroscopic batches) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (Cl, CF₂H, CH₃) influence molecular conformation and reactivity?
X-ray studies reveal that the difluoromethyl group induces torsional strain (e.g., C–CF₂H–N angles ~115°) due to steric bulk, altering π-π stacking interactions in crystal lattices . The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution at the pyrazole ring. Computational DFT studies (B3LYP/6-31G*) correlate these effects with Hammett σ values (σ_Cl = +0.23, σ_CF₂H = +0.14) to predict regioselectivity in further derivatization .
Q. What challenges arise in crystallographic refinement of halogenated pyrazole derivatives?
- Disorder modeling : Chlorine and fluorine atoms exhibit positional disorder in lattice sites, requiring PART commands in SHELXL for occupancy refinement .
- Twinned data : High-symmetry space groups (e.g., P2₁/c) may require HKLF5 formatting to resolve overlapping reflections .
- Anisotropic displacement parameters : Fluorine atoms often require constraints (ISOR) to mitigate overfitting .
Q. How can contradictory bioactivity data in structure-activity relationship (SAR) studies be resolved?
Discrepancies in IC₅₀ values (e.g., Jak2 inhibition vs. cytotoxicity) are addressed by:
- Dose-response normalization : Using internal standards (e.g., AZD1480 as a positive control) to account for assay variability .
- Off-target profiling : Kinase selectivity screens (e.g., Eurofins Panlabs) identify non-specific binding .
- Metabolic stability assays : Liver microsome studies (human/rat) correlate instability with false-negative activity .
Q. What computational tools predict the compound’s solubility and membrane permeability?
- QSPR models : Use Abraham descriptors (e.g., dipolarity/polarizability) to estimate logP (~2.1) and aqueous solubility (~0.1 mg/mL) .
- Molecular dynamics (MD) : Simulate lipid bilayer penetration (e.g., GROMACS) using CHARMM36 force fields to assess blood-brain barrier permeability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
